Benzophenone O-acetyl oxime

Catalog No.
S16012081
CAS No.
M.F
C15H13NO2
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone O-acetyl oxime

Product Name

Benzophenone O-acetyl oxime

IUPAC Name

(benzhydrylideneamino) acetate

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C15H13NO2/c1-12(17)18-16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

WLQZJFNXRBLFAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(C1=CC=CC=C1)C2=CC=CC=C2

Benzophenone O-acetyl oxime is a chemical compound with the molecular formula C15H13NO2C_{15}H_{13}NO_2. It consists of a benzophenone core, characterized by two phenyl groups attached to a carbonyl group, which is then modified by an acetyl oxime functional group. This compound is notable for its potential applications in organic synthesis and photochemistry due to its unique structural features and reactivity.

: Under UV light, this compound can undergo photolysis, resulting in the cleavage of the N-O bond and yielding benzophenone as a primary product. The mechanism often involves the formation of radical intermediates .
  • Thermal Decomposition: Slow heating of benzophenone O-acetyl oxime leads to its decomposition into benzophenone and other byproducts. Rapid heating generates a more complex mixture of products .
  • Research indicates that benzophenone derivatives exhibit various biological activities, including:

    • Antioxidant Properties: Some studies suggest that compounds related to benzophenone O-acetyl oxime can act as antioxidants, potentially protecting cells from oxidative stress .
    • Antimicrobial Activity: Certain benzophenone derivatives have shown effectiveness against various microbial strains, indicating potential applications in pharmaceuticals and materials science .

    Benzophenone O-acetyl oxime can be synthesized through several methods:

    • Acylation of Benzophenone Oxime: The reaction of benzophenone oxime with acetic anhydride or acetyl chloride under basic conditions leads to the formation of benzophenone O-acetyl oxime.
    • Oximation Reaction: The direct conversion of benzophenone to its oxime followed by subsequent acylation can also yield the desired compound .

    Benzophenone O-acetyl oxime has several applications:

    • Photoinitiators in Polymer Chemistry: It is used as a photoinitiator for curing processes in polymer chemistry due to its ability to absorb UV light and initiate polymerization reactions .
    • Synthesis of Fine Chemicals: Its reactivity allows it to serve as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .

    Studies on the interactions of benzophenone O-acetyl oxime reveal its potential in various chemical environments:

    • Metal-Catalyzed Reactions: Investigations have shown that this compound can participate in metal-mediated reactions, enhancing its utility in organic synthesis .
    • Solvent Effects: The behavior of benzophenone O-acetyl oxime varies significantly depending on the solvent used during reactions, influencing its reactivity and product distribution .

    Benzophenone O-acetyl oxime shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

    Compound NameStructure FeaturesUnique Characteristics
    Benzophenone OximeContains a hydroxylamine groupMore reactive due to the presence of hydroxylamine
    Acetophenone OximeContains a methyl group instead of phenylLess sterically hindered compared to benzophenone
    Benzaldehyde OximeContains only one phenyl ringSimpler structure; lower molecular weight
    4-HydroxybenzophenoneHydroxyl group on one phenyl ringExhibits different solubility and reactivity patterns

    Benzophenone O-acetyl oxime is unique due to its combination of an acetoxy group with a stable oxime functionality, providing it with distinct chemical properties and reactivity compared to other similar compounds. Its applications in photochemistry and organic synthesis further underscore its significance in chemical research and industry.

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    239.094628657 g/mol

    Monoisotopic Mass

    239.094628657 g/mol

    Heavy Atom Count

    18

    Dates

    Last modified: 08-15-2024

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